Stereochemical Purity: Defined (S)-Enantiomer vs. Racemic Mixture
The (S)-enantiomer (116640-16-5) possesses a defined stereochemical configuration, crucial for asymmetric synthesis. Its use ensures the introduction of a specific chiral center, in contrast to the racemic mixture N-Boc-DL-2-amino-1-hexanol (CAS 137258-12-9), which contains a 50:50 mixture of (R) and (S) enantiomers [1]. The enantiopure compound eliminates the need for subsequent chiral resolution steps and ensures the production of a single diastereomer in downstream reactions, which is often a requirement for pharmaceutical development [2].
| Evidence Dimension | Stereochemical Composition |
|---|---|
| Target Compound Data | Single (S)-enantiomer |
| Comparator Or Baseline | Racemic mixture (CAS 137258-12-9) |
| Quantified Difference | 100% (S)-enantiomer vs. 50:50 (R)/(S) mixture |
| Conditions | N/A |
Why This Matters
Procurement of the pure (S)-enantiomer is essential for any project requiring stereospecific incorporation into a larger molecule, avoiding the costly and time-consuming purification of racemic mixtures.
- [1] ChemSrc. (2025). 137258-12-9: N-Boc-DL-2-amino-1-hexanol. View Source
- [2] Myskinrecipes.com. (n.d.). (S)-Tert-Butyl 1-Hydroxyhexan-2-Ylcarbamate. View Source
